3-Pyrrolidinamine, 4-methoxy-, (3R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- is a chiral compound with the molecular formula C5H12N2O. It is a derivative of pyrrolidine, featuring a methoxy group at the 4-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through nucleophilic substitution reactions.
Amination: The amine group at the 3-position is introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidinamine, 4-methoxy-, (3S,4S)-: This is the enantiomer of the compound and may exhibit different biological activities.
4-Methoxypyrrolidine: Lacks the amine group at the 3-position, leading to different chemical properties.
3-Aminopyrrolidine: Lacks the methoxy group at the 4-position, resulting in distinct reactivity.
Uniqueness
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and amine groups in specific positions allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4R)-4-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 |
InChI Key |
GUCHNZPHITVHJH-RFZPGFLSSA-N |
Isomeric SMILES |
CO[C@@H]1CNC[C@H]1N |
Canonical SMILES |
COC1CNCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.